
2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate” is a chemical compound with the molecular formula C10H9F4NO2 . It has a molecular weight of 251.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 251.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Chemical Synthesis
“2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate” is used as a versatile acylation reagent in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines .
Polymer Chemistry
This compound has been used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings . The copolymerizations were initiated by tert-butyl peroxypivalate at varying comonomer feed ratios, leading to a series of poly(FATRIFE-co-MAF) copolymers with different molar compositions .
Surface Hydrophobicity Tuning
The compound has been used in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer. This process resulted in poly(fluoroacrylate)s with tunable surface hydrophobicity .
Adhesion Improvement
The copolymerization of this compound with 2-(trifluoromethyl)acrylic acid (MAF) resulted in improved adhesion onto metal substrates . This makes it a potential candidate for use in functional coatings.
Thermal Stability Enhancement
The thermal stability of the resulting poly(FATRIFE-co-MAF) copolymers increased with increasing FATRIFE content in the copolymer, reaching 348 °C for the copolymer containing 93 mol% FATRIFE .
Interaction with Heme Protein
2,2,2-trifluoroethylhydrazine, a related compound, was added to myoglobin to study its interaction with heme protein .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRGNYMSMCIVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



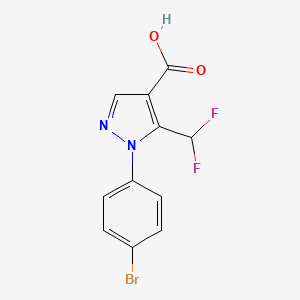
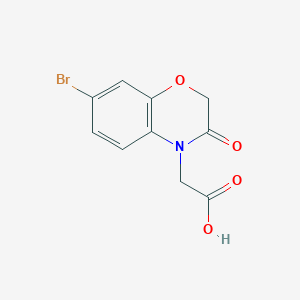
![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)

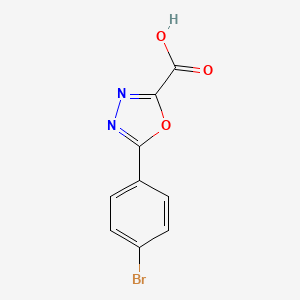
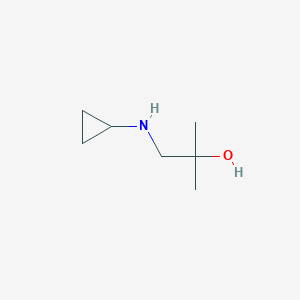
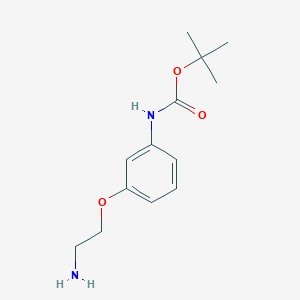
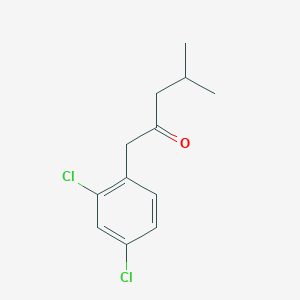
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
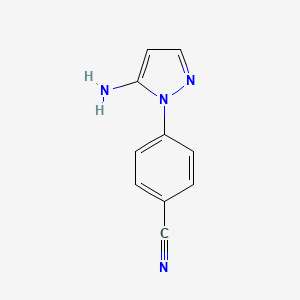
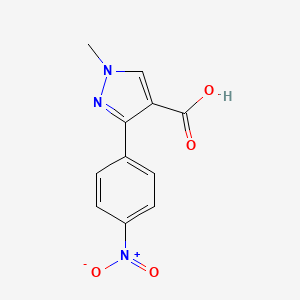
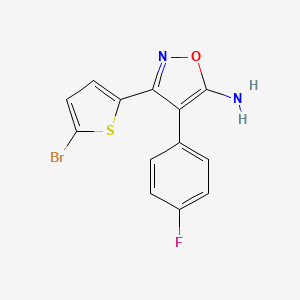
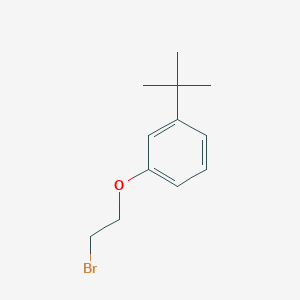
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)